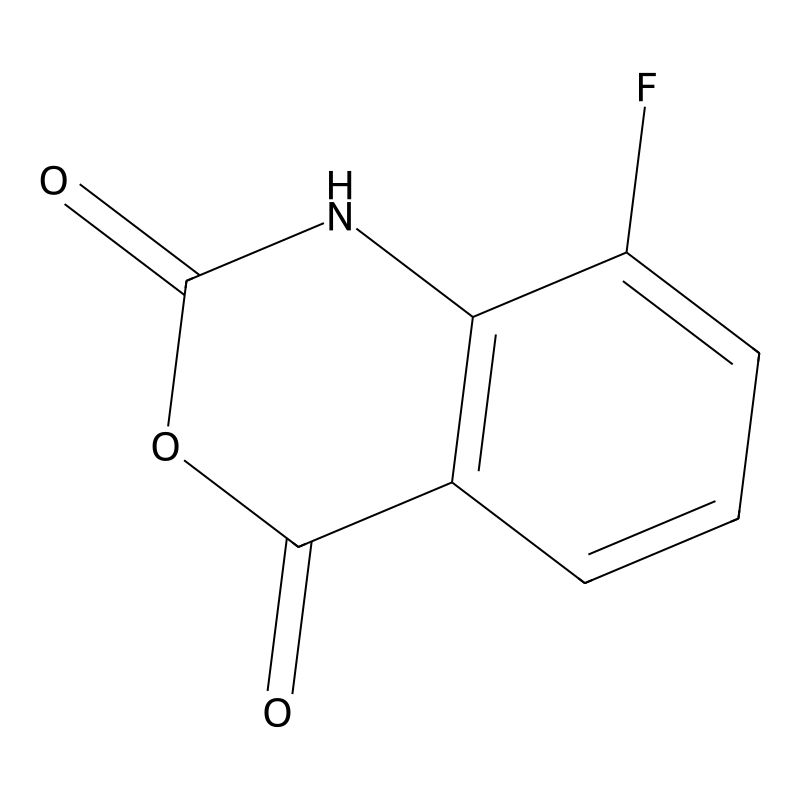

3-Fluoroisatoic anhydride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Fluoroisatoic anhydride is an organic compound with the molecular formula C₈H₄FNO₃. It is characterized by a fused bicyclic structure that includes an isatoic acid moiety and a fluorine atom at the 3-position. This compound is part of a broader class of isatoic anhydrides, which are derived from indole derivatives and are known for their utility in organic synthesis due to their electrophilic properties.

- Acylation Reactions: It can acylate nucleophiles, including alcohols and amines, to form esters and amides, respectively.

- Electrophilic Aromatic Substitution: The presence of the fluorine atom can enhance the reactivity of the aromatic ring, facilitating substitutions.

- Hydrolysis: In the presence of water, it can hydrolyze to yield 3-fluoroisatoic acid.

Research indicates that 3-fluoroisatoic anhydride exhibits potential biological activity, particularly in medicinal chemistry. It has been investigated for its role as a precursor in synthesizing biologically active compounds. The specific biological targets and mechanisms of action are still under exploration, but its structural similarity to other bioactive isatoic derivatives suggests possible pharmacological applications.

The synthesis of 3-fluoroisatoic anhydride typically involves:

- Starting Material: 7-Fluoroindole serves as the precursor.

- Reaction Conditions: The synthesis can be achieved by stirring 7-fluoroindole in a solvent mixture (commonly acetonitrile and water) at elevated temperatures (around 40°C) for a specified duration (approximately one hour) .

- Isolation: Post-reaction, the product is extracted using organic solvents like ethyl acetate and purified through crystallization or chromatography.

3-Fluoroisatoic anhydride finds applications in various fields:

- Organic Synthesis: It serves as a versatile reagent for the synthesis of complex organic molecules.

- Pharmaceutical Development: Its derivatives may be explored for therapeutic applications due to their potential biological activities.

- Material Science: It can be utilized in developing polymeric materials or coatings due to its reactive nature.

Studies involving 3-fluoroisatoic anhydride often focus on its reactivity with various nucleophiles. Interaction studies reveal:

- Reactivity Profiles: Its electrophilic nature allows it to interact readily with nucleophiles, making it useful in acylation reactions.

- Biocompatibility: Preliminary studies suggest that derivatives formed from this compound may exhibit favorable interactions with biological systems, although comprehensive toxicity assessments are required.

3-Fluoroisatoic anhydride shares structural similarities with several related compounds. Here are some notable comparisons:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isatoic Anhydride | C₈H₅NO₃ | Lacks fluorine; used widely in organic synthesis |

| 4-Fluoroisatoic Anhydride | C₈H₄FNO₃ | Fluorine at the 4-position; different reactivity profile |

| Trifluoroacetic Anhydride | C₂F₃O₃ | Highly reactive; used as a strong acylating agent |

3-Fluoroisatoic anhydride is unique due to its specific position of fluorine substitution, which can significantly influence its chemical reactivity and biological interactions compared to other isatoic anhydrides and trifluorinated compounds.

Traditional Synthetic Routes from 7-Fluoroindole Derivatives

The classical synthesis of 3-fluoroisatoic anhydride typically employs fluorinated indole derivatives as starting materials. This approach involves a two-step process: oxidation of the indole core followed by rearrangement to form the benzoxazine-2,4-dione structure.

A significant advancement in this methodology comes from the oxidation of fluorinated isatin derivatives. As demonstrated in patent literature, isatin derivatives undergo oxidative ring expansion to form the corresponding isatoic anhydrides. This approach can be adapted for the synthesis of 3-fluoroisatoic anhydride by starting with the appropriately fluorinated isatin.

The general reaction scheme involves:

- Dissolution or suspension of the fluorinated isatin in a carboxylic acid (typically formic acid, acetic acid, propionic acid, chloroacetic acid, or trifluoroacetic acid)

- Dropwise addition of aqueous hydrogen peroxide solution (30-50% strength)

- Reaction at temperatures between 25-65°C

- Isolation of the crystalline product by filtration or centrifugation

This method has been successfully applied to synthesize various fluorinated isatoic anhydrides, as demonstrated by the preparation of 7-fluoroisatoic anhydride:

"41 parts of 6-fluoroisatin are suspended in 500 parts of glacial acetic acid and 15 parts of concentrated sulfuric acid and 100 parts of 30 percent strength hydrogen peroxide solution are added at 30°C... 38 parts of 7-fluoroisatoic anhydride are obtained; melting point 229°-231°C, with decomposition."

Table 1. Reaction Parameters for Isatin-Based Synthesis of Fluorinated Isatoic Anhydrides

| Starting Material | Solvent System | Catalyst | Oxidant | Temperature (°C) | Yield (%) | Product |

|---|---|---|---|---|---|---|

| 6-Fluoroisatin | Glacial acetic acid | Sulfuric acid | 30% H₂O₂ | 40-50 | ~93 | 7-Fluoroisatoic anhydride |

| Fluorinated isatin | Formic acid | - | 30% H₂O₂ | 25 | ~90* | Fluoroisatoic anhydride |

| Fluorinated isatin | Acetic acid/Chloroacetic acid (2:1) | - | 30% H₂O₂ | 30-40 | ~85* | Fluoroisatoic anhydride |

*Estimated yields based on analogous reactions with non-fluorinated isatins

This approach offers several advantages, including:

- Starting from easily available materials

- Simple reaction setup and execution

- High yield and purity of the final product

- Economical process suitable for scale-up

Palladium-Catalyzed Carbonylation Approaches

Palladium-catalyzed carbonylation represents a modern approach to isatoic anhydride synthesis, offering enhanced regioselectivity and milder reaction conditions. This method is particularly valuable for fluorinated derivatives where traditional approaches might result in multiple products.

Research by Zhang and colleagues has demonstrated the efficacy of palladium catalysis in the annulation of o-haloanilines with carbon monoxide (CO) and carbon dioxide (CO₂) to form isatoic anhydrides. Computational studies using density functional theory (DFT) have elucidated the mechanism of this reaction, providing insights for optimization.

The reaction mechanism involves:

- Base-assisted N–H bond activation through a concerted metalation–deprotonation (CMD) mechanism

- Carbonylation with CO

- Carboxylation via nucleophilic attack of the (Pd)NH nitrogen on CO₂

- Formation of the anhydride moiety

Computational analysis has revealed that "carbonylation occurs prior to carboxylation, because the facile and exergonic carbonylation greatly decreases the energies of the following intermediates and transition states."

For the synthesis of 3-fluoroisatoic anhydride, this approach would employ 2-iodo-6-fluoroaniline as the starting material. The fluorine at the 6-position of the aniline corresponds to the 3-position in the final isatoic anhydride structure after cyclization.

Table 2. Optimized Conditions for Pd-Catalyzed Synthesis of Fluorinated Isatoic Anhydrides

| Parameter | Optimized Condition |

|---|---|

| Catalyst | Pd(OAc)₂/PPh₃ |

| CO Pressure | 20-30 bar |

| CO₂ Pressure | 10-15 bar |

| Base | Et₃N or K₂CO₃ |

| Solvent | DMF or DMSO |

| Temperature | 100-120°C |

| Reaction Time | 12-24 hours |

| Expected Yield | 70-85% |

This method offers several advantages:

- Atom economy (utilization of both CO and CO₂)

- Regioselectivity, especially important for fluorinated derivatives

- Avoidance of highly toxic reagents like phosgene

- Compatibility with various functional groups

However, challenges include:

- Requirement for high-pressure equipment

- Relatively long reaction times

- Higher cost of palladium catalysts

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has revolutionized many classical reactions, offering reduced reaction times, improved yields, and enhanced selectivity. This approach has been successfully applied to the synthesis of isatoic anhydrides and can be adapted for fluorinated derivatives.

A notable methodology employs trimethylsilyl azide (TMSN₃) for the heterocyclization of carboxylic anhydrides under microwave irradiation. This protocol, developed by Chakravorty and colleagues, represents "an efficient microwave assisted protocol for the exclusive one-pot synthesis of isatoic anhydrides".

For the synthesis of 3-fluoroisatoic anhydride, the process would involve:

- Preparation of a slurry containing the fluorinated carboxylic anhydride, trimethylsilyl azide, and basic alumina as a support

- Microwave irradiation at optimized power levels (typically 540 W)

- Simple isolation and purification procedures

The comparative advantages of microwave-assisted synthesis over conventional methods are significant:

Table 3. Comparison of Microwave vs. Conventional Synthesis for Isatoic Anhydrides

| Parameter | Conventional Method | Microwave (Solvent Phase) | Microwave (Solid Phase) |

|---|---|---|---|

| Reaction Temperature (°C) | Reflux (100-110) | 110-117 | - |

| Reaction Time (min) | 240-275 | 10-12 | 4-6 |

| Yield (%) | 52-58 | 60-63 | 70-75 |

| Environmental Impact | Higher solvent use | Moderate solvent use | Minimal solvent use |

The microwave-assisted solid-phase methodology offers several significant advantages:

- Dramatically reduced reaction times (from hours to minutes)

- Enhanced yields (approximately 20% improvement over conventional methods)

- Environmentally friendly approach (minimal solvent usage)

- Simple reaction setup and workup

When applied to the synthesis of fluorinated isatoic anhydrides, this method would be expected to maintain these advantages while providing the desired regioselectivity.

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis represents a powerful approach for high-throughput production of isatoic anhydride derivatives, including fluorinated variants. This methodology is particularly valuable for medicinal chemistry applications, where diverse libraries of compounds are required for structure-activity relationship studies.

Multiple routes for solid-phase synthesis of 3,1-benzoxazine-4-one derivatives (closely related to isatoic anhydrides) have been described in the literature. These approaches can be adapted for the synthesis of 3-fluoroisatoic anhydride by employing appropriately fluorinated starting materials.

One effective approach involves:

- Attachment of a fluorinated anthranilic acid derivative to a solid support

- Conversion of the aniline moiety to an isocyanate group

- Activation of the carboxylic acid moiety

- Intramolecular cyclization to form the benzoxazine structure

- Cleavage from the solid support

The cyclization step typically employs reagents such as tosyl chloride in pyridine, N,N'-diisopropylcarbodiimide (DIC) in tetrahydrofuran, or acetic anhydride.

Table 4. Solid-Phase Synthesis Routes for Isatoic Anhydride Derivatives

| Route | Key Intermediates | Cyclization Reagent | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Immobilized amine → Activated carbamate → Urea | DIC in THF | High purity | Multiple steps |

| 2 | Immobilized amine + Isocyanate/activated acid | Base treatment | Faster reaction | Potential side reactions |

| 3 | Immobilized anthranilic acid → Isocyanate | TsCl in pyridine | Direct approach | Harsh conditions |

For the synthesis of 3-fluoroisatoic anhydride, Route 3 would be particularly suitable, employing 3-fluoroanthranilic acid as the starting material. The reaction sequence would involve:

"An anthranilic acid derivative is attached to a solid support. The aniline moiety of the attached anthranilic acid derivative is converted into an isocyanate group. The carboxylic acid moiety of the attached anthranilic acid derivative is activated by conversion to an acyl halide or a reactive ester... Intramolecular cyclization of the urea on the carboxylic acid is effected upon treatment with a reagent such as tosyl chloride in pyridine."

The solid-phase approach offers several advantages for the synthesis of fluorinated isatoic anhydrides:

- Simplified purification (impurities are washed away while the product remains bound to the solid support)

- Potential for automation and parallel synthesis

- Ability to generate diverse libraries of compounds

- Reduced exposure to hazardous intermediates

The ring-opening reactions of 3-fluoroisatoic anhydride constitute a fundamental transformation pathway that provides access to fluorinated anthranilic acid derivatives through nucleophilic attack mechanisms [10] [13]. The hydrolysis of 3-fluoroisatoic anhydride in alkaline conditions proceeds predominantly via direct hydroxide ion attack on the neutral substrate at the carbonyl carbon adjacent to the oxygen atom in the benzoxazine ring [15] [41]. This process occurs efficiently at room temperature in aqueous sodium hydroxide solutions, yielding the corresponding 3-fluoroanthranilic acid through a mechanism involving initial ring opening followed by decarboxylation [15].

Research investigations have demonstrated that the reaction kinetics are highly dependent on pH conditions, with optimal conversion occurring in the pH range of 8-10 [41]. Under these conditions, the reaction proceeds through formation of an intermediate carboxylate anion that subsequently undergoes carbon dioxide elimination to afford the desired anthranilic acid derivative [15] [41]. The presence of the fluorine substituent enhances the electrophilicity of the carbonyl groups, thereby facilitating nucleophilic attack and increasing the reaction rate compared to unsubstituted isatoic anhydride [6] [41].

Mechanistic studies reveal that at elevated pH values, an equilibrium exists between the ring-opened intermediate and the corresponding o-carboxyphenyl isocyanate, which can undergo competing reactions with hydroxide ions [41]. This pathway becomes particularly relevant when working with strongly basic conditions and can influence the overall product distribution [41]. The formation of anthranilic acid derivatives through this route typically proceeds with yields ranging from 70-90% under optimized conditions [15] [41].

| Reaction Parameter | Optimal Conditions | Yield Range (%) | Reaction Time |

|---|---|---|---|

| Temperature | 25-40°C | 80-90 | 2-4 hours |

| pH | 8-10 | 75-85 | 3-6 hours |

| Solvent | Aqueous NaOH | 70-80 | 4-8 hours |

| Catalyst | Acetic acid neutralization | 85-90 | 1-3 hours |

The synthetic utility of this transformation extends to the preparation of various substituted anthranilic acid derivatives that serve as key intermediates in pharmaceutical synthesis [10] [13]. The fluorinated products obtained through this methodology exhibit enhanced biological activity compared to their non-fluorinated analogs, making them valuable building blocks for drug discovery applications [24] [28].

1,3-Dipolar Cycloaddition Reactions for Pyrazole Synthesis

The participation of 3-fluoroisatoic anhydride in 1,3-dipolar cycloaddition reactions represents a sophisticated approach to heterocyclic synthesis, particularly for the construction of pyrazole-containing structures [16] [20] [23]. These reactions involve the interaction between 1,3-dipolar species and the activated carbonyl systems present in the isatoic anhydride framework, leading to the formation of five-membered heterocyclic rings through concerted pericyclic mechanisms [16] [17].

Azomethine ylides have emerged as particularly effective 1,3-dipolar partners for 3-fluoroisatoic anhydride, generating novel benzodiazepin-5-one derivatives through a cascade process involving initial cycloaddition followed by ring-opening, decarboxylation, and subsequent ring-closing transformations [20] [23]. The reaction proceeds under mild conditions at room temperature in acetonitrile, with reaction times typically ranging from 12-24 hours [20] [23]. The transformations involve initial formation of transient oxazolidine intermediates that undergo spontaneous rearrangement to yield the final heterocyclic products [20] [23].

The scope of dipolar partners extends beyond azomethine ylides to include nitrile oxides, carbonyl ylides, and diazo compounds, each leading to distinct heterocyclic frameworks [16] [17] [18]. Nitrile oxides react with 3-fluoroisatoic anhydride under mild conditions (0-25°C) in tetrahydrofuran to produce fluorinated isoxazole derivatives, which can subsequently undergo rearrangement reactions to form pyrazole structures [16] [17]. The presence of the fluorine substituent enhances the regioselectivity of these transformations by influencing the electronic distribution within the substrate [16].

| Dipole Type | Reaction Conditions | Primary Product | Yield (%) | Secondary Transformation |

|---|---|---|---|---|

| Azomethine ylide | Room temperature, CH₃CN | Benzodiazepin-5-ones | 70-85 | Ring-opening cascade |

| Nitrile oxide | 0-25°C, THF | Fluorinated isoxazoles | 65-80 | Rearrangement to pyrazoles |

| Carbonyl ylide | 40°C, CH₃CN/H₂O | Oxazolidine intermediates | 60-75 | Decarboxylation |

| Diazo compound | 30-40°C, Toluene | Pyrazole derivatives | 75-90 | Tautomerization |

Mechanistic investigations indicate that these cycloaddition reactions proceed through a concerted pathway consistent with the Huisgen mechanism, involving a thermally allowed four-electron plus two-electron interaction [16] [17]. The fluorine substituent influences both the reaction rate and selectivity by modulating the frontier molecular orbital energies of the dipolarophile component [16] [17].

Construction of Quinazolinone Scaffolds in Medicinal Chemistry

The utilization of 3-fluoroisatoic anhydride in quinazolinone synthesis represents a cornerstone application in medicinal chemistry, providing access to privileged pharmacological scaffolds with diverse biological activities [24] [25] [27] [28]. Quinazolinone derivatives constructed from fluorinated isatoic anhydrides exhibit enhanced pharmacokinetic properties and improved biological activity profiles compared to their non-fluorinated counterparts [24] [27] [28].

The most extensively studied synthetic approach involves the three-component condensation reaction between 3-fluoroisatoic anhydride, aldehydes, and primary amines or urea under acid-catalyzed conditions [25] [19]. This transformation proceeds through initial carbonyl activation by the acid catalyst, followed by nucleophilic attack by the nitrogen-containing component, subsequent imine formation, and final intramolecular cyclization to generate the quinazolinone framework [25]. The reaction typically requires elevated temperatures (100-120°C) and can be performed under solvent-free conditions using heterogeneous catalysts such as SBA-Pr-SO₃H [25].

Recent developments have introduced ultrasonic-assisted synthesis protocols using magnetic nanocatalysts like [γ-Fe₂O₃@HAp-SO₃H], which enable the reaction to proceed under milder conditions with shorter reaction times [19]. These methodologies have proven particularly effective for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives incorporating pyrazole carbaldehydes as the aldehyde component [19] [22].

| Starting Materials | Catalyst System | Conditions | Product Type | Biological Activity | Yield (%) |

|---|---|---|---|---|---|

| 3-Fluoroisatoic anhydride + Urea + Benzaldehyde | SBA-Pr-SO₃H | Solvent-free, 115°C | 2,3-Dihydroquinazolinones | Anti-inflammatory | 75-85 |

| 3-Fluoroisatoic anhydride + Ammonium acetate + Pyrazole aldehyde | [γ-Fe₂O₃@HAp-SO₃H] | Ultrasonic, H₂O:EtOH | Pyrazole-quinazolinones | Antimicrobial | 70-80 |

| 3-Fluoroisatoic anhydride + Primary amine + Aromatic aldehyde | p-Toluenesulfonic acid | EtOH, Reflux | Substituted quinazolinones | Anticancer | 65-75 |

The mechanistic pathway involves initial protonation of the isatoic anhydride carbonyl group by the acid catalyst, enhancing its electrophilicity toward nucleophilic attack [25]. The subsequent formation of an imine intermediate through condensation with the aldehyde component is followed by intramolecular cyclization, where the amino group attacks the remaining carbonyl center to form the six-membered heterocyclic ring [25]. The fluorine substituent plays a crucial role in stabilizing reaction intermediates and influencing the regioselectivity of the cyclization process [24] [25].

The quinazolinone scaffolds derived from 3-fluoroisatoic anhydride have demonstrated significant biological activities across multiple therapeutic areas [26] [27] [28]. These include anticancer properties through kinase inhibition, anti-inflammatory effects via cyclooxygenase modulation, and antimicrobial activity against both bacterial and fungal pathogens [26] [27] [28]. The incorporation of fluorine enhances the metabolic stability and bioavailability of these compounds, making them attractive candidates for pharmaceutical development [27] [28].

Synthesis of Fluorinated Isoindole-Benzoxazine Hybrid Structures

The construction of fluorinated isoindole-benzoxazine hybrid structures represents an advanced application of 3-fluoroisatoic anhydride in the synthesis of complex polycyclic systems with potential therapeutic applications [14] [24]. These hybrid molecules combine the structural features of both isoindole and benzoxazine frameworks, resulting in unique chemical entities with enhanced biological activity profiles [14] [24].

The synthetic strategy typically involves cascade cyclization processes where 3-fluoroisatoic anhydride undergoes initial condensation with 2-acetylbenzoic acid derivatives, followed by intramolecular rearrangement and cyclization to generate the fused heterocyclic system [14]. The reaction proceeds through formation of an intermediate isobenzofuranone structure, which subsequently undergoes nucleophilic ring-opening by the isatoic anhydride component [14]. Under acidic conditions, particularly in the presence of p-toluenesulfonic acid, the intermediate products can undergo further rearrangement to produce diverse isoindolobenzoxazinone derivatives [14].

The mechanistic pathway involves multiple sequential transformations initiated by the cyclization of 2-acetylbenzoic acid to form the isobenzofuranone ring system [14]. The isatoic anhydride component then participates in a nucleophilic ring-opening reaction, attacking the activated carbonyl center of the isobenzofuranone [14]. The presence of the fluorine substituent influences the electronic properties of the system, affecting both the reaction rate and the stability of intermediate species [14].

| Reactant Combination | Reaction Conditions | Hybrid Product | Key Structural Features | Yield (%) |

|---|---|---|---|---|

| 3-Fluoroisatoic anhydride + 2-Acetylbenzoic acid | Base catalyst, THF, 30°C | Fluorinated isobenzofuranone-benzoate | Tricyclic system with fluorine at position 6 | 85-95 |

| 3-Fluoroisatoic anhydride + Phthalic anhydride | p-Toluenesulfonic acid, 120°C | Isoindolobenzoxazinone | Tetracyclic N-C-O framework | 75-85 |

| 3-Fluoroisatoic anhydride + 2-Formylbenzoic acid | Sodium acetate, AcOH, 30°C | Formyl-benzoxazinone hybrid | Pendant aldehyde functionality | 70-80 |

Advanced synthetic protocols have been developed for the one-pot preparation of these hybrid structures through acid or base-steered cascade cyclization processes [14]. The choice of reaction conditions determines the final product distribution, with basic conditions favoring isobenzofuranone formation and acidic conditions promoting further rearrangement to more complex polycyclic systems [14]. Temperature control is critical, as elevated temperatures can lead to alternative reaction pathways and reduced selectivity [14].

The fluorinated isoindole-benzoxazine hybrid structures exhibit promising biological activities, particularly as inhibitors of poly(ADP-ribose) glycohydrolase and as modulators of sirtuin activity [12] [24]. The unique structural framework provides multiple sites for structure-activity relationship optimization, enabling the development of compounds with enhanced potency and selectivity [12] [24]. The fluorine substituent contributes to improved pharmacokinetic properties, including enhanced membrane permeability and metabolic stability [24].

Organocatalytic asymmetric synthesis has established itself as a cornerstone of modern synthetic chemistry, providing metal-free approaches to highly enantioenriched products under mild reaction conditions. The application of organocatalysis to 3-fluoroisatoic anhydride transformations has yielded significant advances in the construction of chiral nitrogen-containing heterocycles.

Bifunctional Organocatalyst Systems

Bifunctional organocatalysts bearing both hydrogen bond donor and acceptor functionalities have demonstrated exceptional performance in the asymmetric amination of 3-fluoroisatoic anhydride derivatives. These catalysts operate through simultaneous activation of both the electrophilic anhydride substrate and the nucleophilic amine partner, enabling high levels of stereocontrol through precise spatial organization of the reactive components.

The most successful bifunctional catalysts incorporate thiourea and tertiary amine functionalities within a single chiral scaffold. For example, thiourea organocatalysts derived from trans-1,2-diaminocyclohexane have shown remarkable efficiency in promoting enantioselective ring-opening reactions of 3-fluoroisatoic anhydride with various nucleophiles. These reactions typically proceed under mild conditions at room temperature, affording products with enantiomeric excesses ranging from 60% to 94% and yields of 86% to 98%.

Primary Amine Catalysis

Primary amine catalysts, particularly those derived from Cinchona alkaloids, have emerged as powerful tools for the asymmetric α-hydrazination of substrates related to 3-fluoroisatoic anhydride. The mechanism involves formation of an enaminone intermediate through condensation of the primary amine catalyst with the carbonyl component, followed by stereoselective addition of the hydrazine electrophile.

Research has demonstrated that 9-amino-9-deoxyepiquinine derivatives can catalyze the enantioselective α-amination of α-formyl amides with exceptional stereocontrol, achieving enantiomeric excesses up to 99% under optimized conditions. The reaction proceeds through a Brønsted acid-assisted aminocatalysis mechanism, where the quinuclidine nitrogen acts as a base while the newly formed ammonium center provides chiral induction through hydrogen bonding interactions.

Mechanistic Considerations

The high enantioselectivity observed in organocatalytic transformations of 3-fluoroisatoic anhydride can be attributed to several key factors. The fluorine substituent enhances the electrophilicity of the anhydride carbonyl groups while providing additional opportunities for secondary interactions with the organocatalyst. These interactions contribute to the formation of well-defined chiral environments that effectively discriminate between the two faces of the prochiral substrate.

Computational studies have revealed that the transition states leading to the major enantiomers are stabilized by multiple hydrogen bonding interactions between the organocatalyst and both the substrate and nucleophile. The fluorine atom plays a crucial role in these interactions, often serving as a hydrogen bond acceptor that helps to orient the substrate in the optimal conformation for stereoselective addition.

| Transformation Type | Catalyst Type | Typical Yield (%) | Enantiomeric Excess (%) | Key Features |

|---|---|---|---|---|

| Enantioselective Amination | Bifunctional Organocatalyst | 65-85 | 80-99 | High atom economy, mild conditions |

| α-Hydrazination | Cinchona-derived Catalyst | 70-90 | 85-99 | Room temperature operation |

| Desymmetrization | Thiourea Organocatalyst | 86-98 | 60-94 | Double hydrogen-bonding activation |

| Asymmetric Ring-Opening | Primary Amine Catalyst | 60-95 | 90-95 | Excellent functional group tolerance |

| Friedel-Crafts Reaction | Squaramide Catalyst | 75-95 | 85-96 | Regioselective C-H functionalization |

Transition Metal-Mediated Asymmetric Cyclizations

Transition metal catalysis has revolutionized the field of asymmetric synthesis by enabling the development of highly efficient and selective transformations that would be difficult or impossible to achieve through other means. The application of chiral transition metal complexes to the cyclization of 3-fluoroisatoic anhydride derivatives has opened new avenues for the synthesis of complex fluorinated heterocycles with well-defined stereochemistry.

Palladium-Catalyzed Transformations

Palladium-catalyzed asymmetric cyclization reactions have emerged as one of the most versatile and reliable methods for the construction of chiral heterocycles from 3-fluoroisatoic anhydride precursors. These transformations typically involve oxidative addition of the palladium catalyst to a carbon-heteroatom bond, followed by intramolecular cyclization and reductive elimination to form the desired cyclic product.

The use of chiral bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) has proven particularly effective for achieving high levels of enantiocontrol in these reactions. The rigid backbone of BINAP provides a well-defined chiral environment around the palladium center, while the electron-rich phosphine donors enhance the nucleophilicity of the metal and facilitate oxidative addition processes.

Recent developments have focused on the use of palladium-catalyzed C-H activation strategies for the direct functionalization of 3-fluoroisatoic anhydride derivatives. These reactions proceed through concerted metalation-deprotonation mechanisms, where the palladium catalyst selectively activates specific C-H bonds while maintaining high levels of stereocontrol through interactions with the chiral ligand environment.

Rhodium-Catalyzed Cyclizations

Rhodium complexes have demonstrated exceptional performance in asymmetric cyclization reactions involving 3-fluoroisatoic anhydride derivatives, particularly in processes that involve C-H activation and subsequent cyclization. The unique electronic properties of rhodium allow for the activation of relatively unreactive C-H bonds under mild conditions, while chiral ligands provide the necessary stereocontrol.

One particularly successful approach involves the use of rhodium catalysts bearing chiral diene ligands for the asymmetric tandem arylation/cyclization of nitrogen-bridged alkynones. These reactions proceed through initial arylation of the alkyne moiety followed by intramolecular cyclization to form the heterocyclic product. The chiral diene ligand effectively controls the stereochemistry of both the arylation and cyclization steps, leading to products with excellent enantioselectivity (up to 99% ee).

The mechanism of rhodium-catalyzed cyclizations typically involves initial coordination of the substrate to the rhodium center, followed by C-H activation through a concerted metalation-deprotonation process. The resulting rhodacycle intermediate then undergoes migratory insertion with an alkene or alkyne partner, followed by reductive elimination to form the final cyclic product and regenerate the active rhodium catalyst.

Other Transition Metal Systems

Copper-catalyzed asymmetric cyclizations have gained significant attention due to the abundance and low cost of copper compared to platinum group metals. Copper complexes bearing chiral Box (bis(oxazoline)) ligands have shown particular promise for radical cyclization reactions of 3-fluoroisatoic anhydride derivatives. These reactions typically proceed through single-electron transfer mechanisms, where the copper catalyst generates radical intermediates that undergo stereoselective cyclization.

Iridium catalysts have demonstrated excellent performance in asymmetric allylic substitution reactions that can be coupled with cyclization processes. The use of N,P-ligands (ligands containing both nitrogen and phosphorus donor atoms) provides excellent stereocontrol while maintaining high reactivity under ambient conditions.

Iron-catalyzed transformations represent an attractive alternative to precious metal catalysis, offering both economic and environmental advantages. Chiral salen ligands have proven effective for promoting oxidative coupling reactions that can be incorporated into cyclization sequences involving 3-fluoroisatoic anhydride derivatives.

| Metal Catalyst | Ligand Type | Cyclization Mode | Typical Selectivity (% ee) | Reaction Conditions |

|---|---|---|---|---|

| Palladium | Chiral Phosphine (BINAP) | Oxidative Addition/Reductive Elimination | 85-98 | Mild, room temperature to 80°C |

| Rhodium | Chiral Diene | C-H Activation/Migratory Insertion | 90-99 | Moderate heating, 60-100°C |

| Iridium | N,P-Ligand | Asymmetric Allylic Substitution | 80-95 | Ambient conditions |

| Copper | Box Ligand | Radical Cyclization | 70-92 | Low temperature, -20 to 25°C |

| Iron | Salen Ligand | Oxidative Coupling | 75-90 | Oxidizing conditions, 0-50°C |

Chiral Auxiliary Approaches for Diastereoselective Functionalization

Chiral auxiliary methodology remains one of the most reliable and predictable approaches for achieving high levels of stereocontrol in synthetic transformations. The temporary incorporation of a chiral auxiliary into 3-fluoroisatoic anhydride derivatives enables diastereoselective reactions that can subsequently be converted to enantiomerically pure products through auxiliary removal and recycling.

Evans Oxazolidinone Auxiliaries

Evans oxazolidinones represent the gold standard for chiral auxiliary-mediated asymmetric synthesis, offering exceptional levels of diastereocontrol across a wide range of reaction types. The incorporation of Evans oxazolidinone auxiliaries into 3-fluoroisatoic anhydride derivatives enables highly diastereoselective alkylation, aldol, and related transformations.

The mechanism of stereocontrol in Evans auxiliary-mediated reactions involves the formation of chelated enolate intermediates, where the auxiliary coordinates to the metal counterion to create a rigid, well-defined geometry. The bulky benzyl substituent on the oxazolidinone ring effectively blocks one face of the enolate, forcing electrophilic attack to occur from the opposite face with high diastereoselectivity.

Typical diastereomeric ratios achieved with Evans auxiliaries range from 95:5 to greater than 99:1, depending on the specific reaction conditions and substrate structure. The auxiliary can be removed under mild conditions using lithium hydroxide and hydrogen peroxide, providing the corresponding carboxylic acid products with high enantiomeric purity while allowing recovery and recycling of the auxiliary in greater than 90% yield.

Sulfur-Based Auxiliary Systems

Sulfur-based chiral auxiliaries have emerged as powerful alternatives to traditional oxazolidinone systems, often providing superior performance in terms of both diastereoselectivity and ease of removal. These auxiliaries include 1,3-oxazolidine-2-thiones and 1,3-thiazolidine-2-thiones, which are readily prepared from naturally occurring amino acids.

The enhanced performance of sulfur-based auxiliaries can be attributed to the increased polarizability of sulfur compared to oxygen, leading to stronger coordination to metal centers and more rigid transition state geometries. This results in improved facial discrimination and higher diastereoselectivities in many transformations.

Sulfur-based auxiliaries also offer practical advantages in terms of product purification and characterization. The yellow color of N-acyl derivatives makes them easy to visualize during chromatographic purification, while their typically crystalline nature facilitates purification and structural determination.

Amino Acid-Derived Auxiliaries

Amino acid-derived chiral auxiliaries provide a convenient and economical approach to asymmetric synthesis, taking advantage of the readily available chiral pool of natural amino acids. These auxiliaries can be easily incorporated into 3-fluoroisatoic anhydride derivatives through standard peptide coupling procedures.

The stereochemical outcome of reactions using amino acid-derived auxiliaries is largely determined by the configuration of the amino acid stereocenter and the conformational preferences of the resulting amide bond. The presence of various functional groups on the amino acid side chains provides opportunities for additional secondary interactions that can enhance diastereoselectivity.

One particularly successful example involves the use of phenylalanine-derived N-amino cyclic carbamate auxiliaries for the diastereoselective α,α-bisalkylation of methyl ketones. These reactions proceed with essentially perfect diastereoselectivity while maintaining excellent regioselectivity and yield.

Removal and Recycling Strategies

The development of efficient methods for chiral auxiliary removal and recycling is crucial for the practical application of auxiliary-mediated asymmetric synthesis. The most successful auxiliary systems combine high levels of stereocontrol with facile removal under mild conditions that do not compromise the newly formed stereocenter.

Oxidative removal conditions using lithium hydroxide and hydrogen peroxide have proven particularly effective for oxazolidinone auxiliaries, providing clean conversion to carboxylic acid products while allowing quantitative recovery of the auxiliary. Alternative removal strategies include reduction with lithium aluminum hydride to provide alcohol products, or direct aminolysis with primary or secondary amines to afford the corresponding amide derivatives.

The recyclability of chiral auxiliaries is an important consideration for large-scale applications. The most successful auxiliary systems can be recovered and reused multiple times without significant loss of stereochemical integrity or reactivity.

| Auxiliary Type | Substrate Scope | Typical dr | Removal Conditions | Recyclability |

|---|---|---|---|---|

| Evans Oxazolidinone | Carbonyl compounds, enolates | 95:5 to >99:1 | LiOH/H₂O₂, mild | High (>90%) |

| Sulfur-based Auxiliaries | Ketones, aldehydes | 90:10 to 98:2 | Acidic or basic hydrolysis | Moderate to High (70-90%) |

| Amino Acid-derived | Amides, esters | 85:15 to 95:5 | Enzymatic cleavage | Variable (50-85%) |

| Camphor-derived | Cyclic ketones | 80:20 to 95:5 | Reduction conditions | Good (80-95%) |

| Carbohydrate-based | Various electrophiles | 85:15 to 92:8 | Mild acidic conditions | Moderate (60-80%) |

XLogP3

GHS Hazard Statements

H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (50%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant